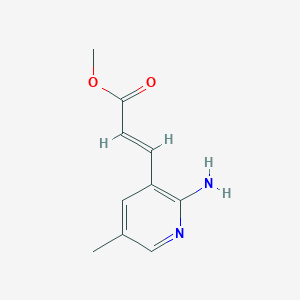

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

Overview

Description

“(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate” is a unique chemical compound provided to early discovery researchers . It is a heterocyclic building block . The empirical formula of this compound is C10H12N2O2 and it has a molecular weight of 192.21 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of this compound is COC(=O)\C=C\c1cc©cnc1N . The InChI key is CPHYEAKEGDBOMK-ONEGZZNKSA-N . These strings provide a way to represent the structure of the compound in a text format that can be used by various cheminformatics systems.Scientific Research Applications

Corrosion Inhibition

- Application : Corrosion inhibition of mild steel in hydrochloric acid medium.

- Research Findings : Polymers synthesized using a component similar to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate demonstrated efficient inhibition of mild steel corrosion. They act as mixed-type inhibitors and exhibit spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).

Solar Cell Applications

- Application : Organic sensitizers for solar cell applications.

- Research Findings : Organic sensitizers, similar in structure to this compound, were engineered for improved solar cell efficiency (Sanghoon Kim et al., 2006).

Photochromic Materials

- Application : Development of photochromic materials.

- Research Findings : Methylacrylate monomers with side chains containing heterocyclic sulfonamide showed photochromic properties. These materials are useful for applications requiring light-induced changes in properties (Ortyl et al., 2002).

Photopolymerization

- Application : Photopolymerization in food packaging or biomedical fields.

- Research Findings : Acrylate functionalized thioxanthone compounds, related to the chemical family of this compound, have been developed as effective photoinitiators for radical polymerization under visible light (Qingqing Wu et al., 2016).

Hybrid Material Synthesis

- Application : Synthesis of hybrid materials for various applications.

- Research Findings : Poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials were developed, indicating potential applications in areas like nanotechnology and material science (H. Qin et al., 2000).

Environmental Applications

- Application : Removal of toxic chemicals from waste gas.

- Research Findings : Studies on the removal of methyl acrylate, a compound related to this compound, from waste gas using biotrickling filters indicate potential environmental applications (Hao Wu et al., 2016).

Properties

IUPAC Name |

methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHYEAKEGDBOMK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

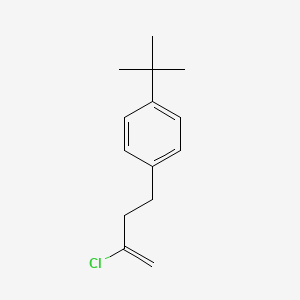

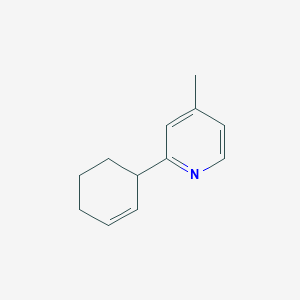

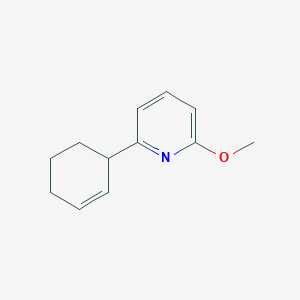

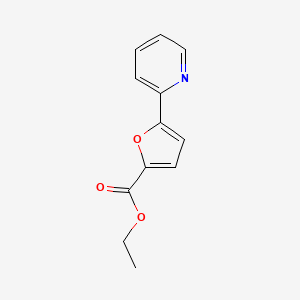

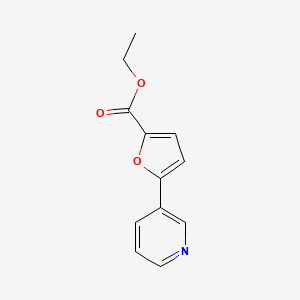

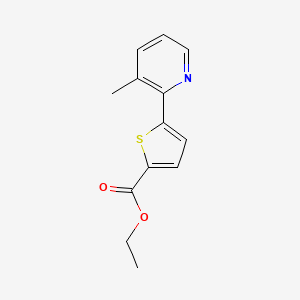

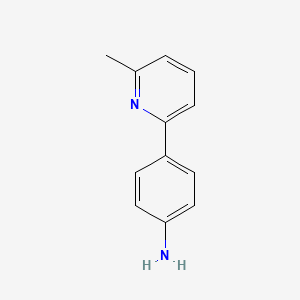

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)

![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)